BMS 182874 Exhibits >1000-Fold Selectivity for ETA over ETB Receptors
BMS 182874 demonstrates a high degree of selectivity for the ETA receptor subtype, a key differentiator from non-selective or dual antagonists. In competitive binding assays using human ETA receptors, BMS 182874 had a Ki of 48 nM, whereas its Ki for ETB receptors was >50,000 nM. This >1000-fold selectivity window is significantly larger than that of the dual antagonist bosentan, which has a Kd of 12.5 nM for ETA and 1.1 μM for ETB, an 88-fold difference [1]. This high selectivity allows for the specific interrogation of ETA-mediated pathways without confounding ETB receptor activation.
| Evidence Dimension | Receptor Binding Selectivity (ETA vs. ETB) |
|---|---|
| Target Compound Data | Ki (ETA) = 48 nM; Ki (ETB) > 50,000 nM |
| Comparator Or Baseline | Bosentan: Kd (ETA) = 12.5 nM; Kd (ETB) = 1,100 nM |
| Quantified Difference | >1000-fold selectivity for BMS 182874 vs. 88-fold for bosentan |
| Conditions | Competitive binding assay on human ETA and ETB receptors |
Why This Matters
This high selectivity window is critical for experiments where isolating ETA-mediated effects (e.g., vasoconstriction, cell proliferation) is necessary to avoid confounding results from ETB-mediated actions like vasodilation or clearance.
- [1] Russell FD, Davenport AP. Characterization of Endothelin Receptors in the Human Pulmonary Vasculature Using Bosentan, SB209670, and 97-139. J Cardiovasc Pharmacol. 1995;26(Suppl 3):S346-7. View Source
